(2S)-2-(3-nitrophenyl)propan-1-ol
Description
(2S)-2-(3-Nitrophenyl)propan-1-ol is a chiral secondary alcohol featuring a nitro-substituted aromatic ring at the meta position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 195.19 g/mol.
Properties
IUPAC Name |
(2S)-2-(3-nitrophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUYYSTQIFXSA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
*EWG: Electron-withdrawing group
Key Observations:
Nitro Group Position: The meta-nitro group in the target compound exerts less pronounced electron-withdrawing effects compared to para-nitro isomers (e.g., (S)-2-amino-3-(4-nitrophenyl)propan-1-ol). This impacts acidity and reactivity in substitution reactions .
Stereochemistry : All listed compounds are chiral, with the (S)-configuration influencing binding affinity in biological systems.
Physicochemical Properties
- Polarity and Solubility: The nitro group enhances polarity, improving aqueous solubility relative to fluorine-substituted analogs (e.g., fluorobiphenyl derivative). However, amino derivatives exhibit lower polarity due to the basic amine .
- Acidity: The hydroxyl group in this compound is more acidic (pKa ~10–12) than non-nitro analogs due to nitro’s electron-withdrawing effects. Para-nitro isomers show even greater acidity .
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